
2-methyl-3-((4-methylbenzyl)thio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-methyl-3-((4-methylbenzyl)thio)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a structure that contains a benzene ring fused to a pyrrole ring . The presence of the thioether (R-S-R’) group and the methyl groups in the compound could potentially influence its chemical behavior and biological activity.
Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-methyl-3-((4-methylbenzyl)thio)-1H-indole” would undergo would depend on the conditions and the presence of other reactants.Applications De Recherche Scientifique
Antitumor and Cytotoxic Activity
Thiazoles have been synthesized and reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential use in cancer treatment .
Synthesis of Anticancer Agents
Thiophenes are used as raw materials in the synthesis of anticancer agents, suggesting a role in drug development .
Anti-Atherosclerotic Agents
Some thiophenes are used in the synthesis of agents that combat atherosclerosis, a disease affecting arterial blood vessels .
Metal Complexing Agents
Thiophenes also act as metal complexing agents, which could be useful in various chemical processes .
Insecticide Development
The properties of thiophenes are leveraged in the development of insecticides, indicating an application in agriculture or pest control .
Drug Discovery Research
Related compounds are used as a basis for designing new drugs, highlighting their importance in pharmaceutical research .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-[(4-methylphenyl)methylsulfanyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NS/c1-12-7-9-14(10-8-12)11-19-17-13(2)18-16-6-4-3-5-15(16)17/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINPITDPJHEJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-((4-methylbenzyl)thio)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
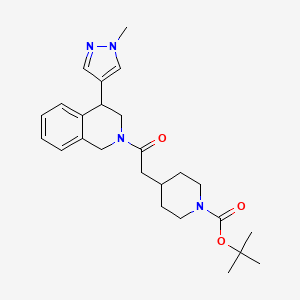
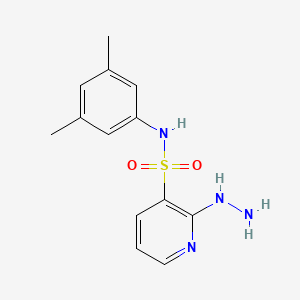
![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)
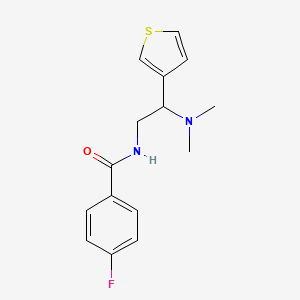
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)


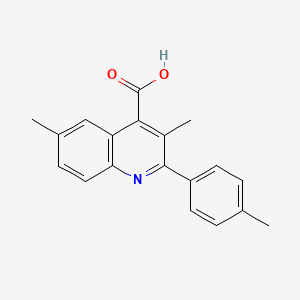
![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)
![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)
![4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B2999863.png)
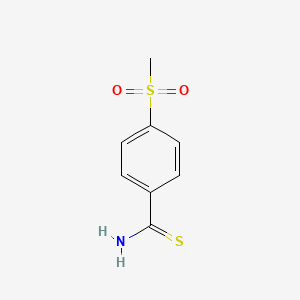
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2999866.png)